molecular formula C60H93N13O18 B612393 pep2-SVKI CAS No. 328944-75-8

pep2-SVKI

Cat. No.: B612393
CAS No.: 328944-75-8
M. Wt: 1284.47
InChI Key: YWTNLHXVGSIPEM-YDSVATBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pep2-SVKI is a peptide inhibitor that corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit. It disrupts the binding of GluA2 at the C-terminal PDZ site with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1). This disruption increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) .

Mechanism of Action

Target of Action

Pep2-SVKI is an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It primarily targets and disrupts the binding of GluA2 with three proteins: Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase (PICK1) . These proteins play crucial roles in the regulation of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system .

Mode of Action

This compound disrupts the binding of GluA2 with GRIP, ABP, and PICK1 by interacting with the C-terminal PDZ site of GluA2 . This disruption affects the regulation of AMPA receptors, leading to changes in synaptic transmission .

Biochemical Pathways

The disruption of the binding between GluA2 and GRIP, ABP, and PICK1 by this compound affects the AMPA receptor-mediated synaptic transmission . This disruption is involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The maintenance of long-term depression (LTD) involves the binding of AMPA receptors to PDZ proteins to prevent their reinsertion . This compound, by disrupting this binding, affects the regulation of these biochemical pathways .

Result of Action

This compound increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) . It causes AMPAR-mediated EPSC amplitude to increase in approximately one-third of control neurons and in most neurons following the prior induction of LTD . This compound also blocks LTD; however, this occurs in all neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pep2-SVKI is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pep2-SVKI primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions by binding to specific sites on the GluA2 AMPA receptor subunit.

Common Reagents and Conditions

The synthesis of this compound involves standard reagents used in peptide synthesis, such as:

    Amino acids: Building blocks of the peptide.

    Coupling reagents: Facilitate the formation of peptide bonds.

    Protecting groups: Protect reactive groups during synthesis.

    Cleavage reagents: Remove the peptide from the resin.

Major Products Formed

The major product formed is the this compound peptide itself, which is purified and characterized to ensure its activity and purity .

Scientific Research Applications

Pep2-SVKI has several scientific research applications, particularly in the fields of neuroscience and pharmacology:

    Neuroscience: It is used to study the regulation of synaptic strength and AMPA receptor subunit composition.

    Pharmacology: this compound is employed to explore the mechanisms of long-term depression (LTD) and other forms of synaptic plasticity.

    Drug Development: The peptide serves as a tool for developing new therapeutic agents targeting AMPA receptor interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to disrupt multiple PDZ domain interactions simultaneously, making it a valuable tool for studying the complex regulation of AMPA receptor function. Its specificity and effectiveness in blocking these interactions set it apart from other similar peptides .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTNLHXVGSIPEM-YDSVATBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H93N13O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of pep2-SVKI in the context of synaptic plasticity?

A1: this compound is a peptide designed to specifically interfere with the interaction between GluA2-containing AMPA receptors (AMPARs) and the intracellular proteins GRIP1/PICK1. [, ] These proteins play a crucial role in AMPAR trafficking, a process essential for synaptic plasticity. By disrupting this interaction, this compound prevents the endocytosis of GluA2-containing AMPARs, effectively trapping them at the synapse. This, in turn, can influence the strength and duration of synaptic transmission and interfere with the induction of certain forms of synaptic plasticity, such as long-term depression (LTD). []

Q2: What experimental evidence supports the role of this compound in distinguishing between LTP and LTD mechanisms?

A2: Research on the leech P-to-AP synapse has provided insights into the differential roles of AMPAR trafficking in LTP and LTD. [] While postsynaptic injection of botulinum toxin (which generally disrupts vesicle release) blocked LTP, suggesting a presynaptic mechanism, injection of this compound inhibited LTD without affecting LTP. [] This suggests that LTD at this synapse relies on AMPAR endocytosis, a process interfered with by this compound, while LTP might involve mechanisms other than AMPAR internalization.

Q3: How does the developmental regulation of GRIP influence the effects of this compound on synaptic plasticity?

A3: Studies on the rat retinocollicular pathway revealed a developmental switch from LTP to LTD, with LTP dominating before postnatal day 9 (P9) and LTD emerging after P10. [] Interestingly, application of this compound could sustain LTP even after P10, suggesting that the developmental switch to LTD might involve changes in the interaction between GluA2/3 and GRIP/ABP/PICK1. [] This hypothesis is further supported by the observation that GRIP expression significantly increases at synapses between P7 and P11, coinciding with the LTP/LTD switch. [] Therefore, the developmental increase in GRIP expression might be a key factor regulating the engagement of specific AMPAR trafficking pathways, and subsequently, the direction of synaptic plasticity, which can be manipulated by this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.